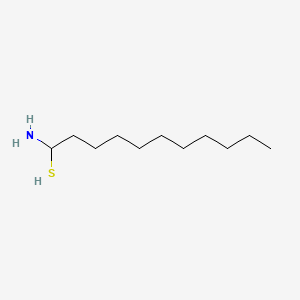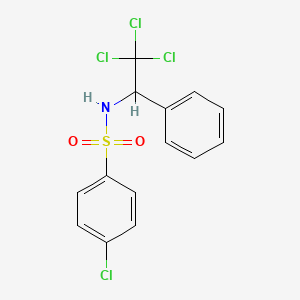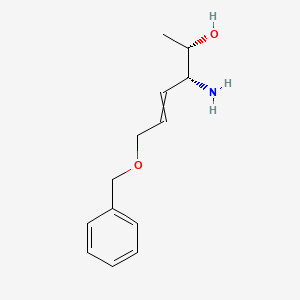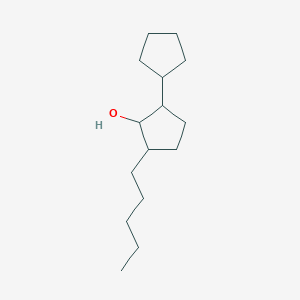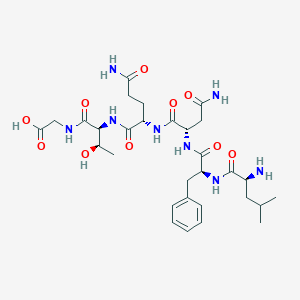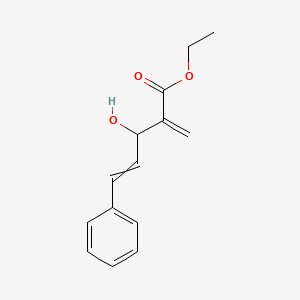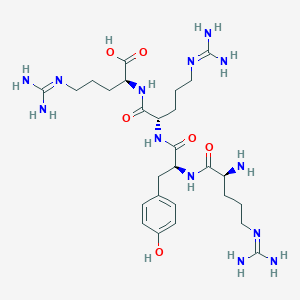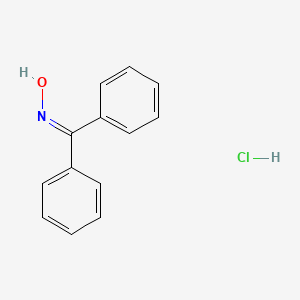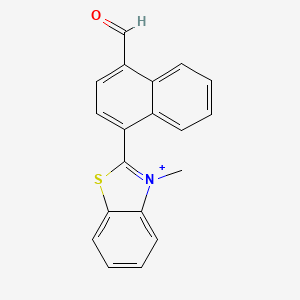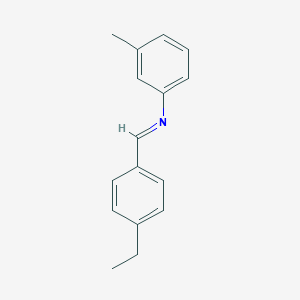
(Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine is an organic compound with the molecular formula C16H17N It is characterized by the presence of an imine group (C=N) and two aromatic rings, one substituted with an ethyl group and the other with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine typically involves the condensation reaction between 4-ethylbenzaldehyde and 3-methylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
4-ethylbenzaldehyde+3-methylanilineHCl, refluxthis compound+H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites, can also be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-1-(4-Methylphenyl)-N-(3-methylphenyl)methanimine
- (Z)-1-(4-Ethylphenyl)-N-(4-methylphenyl)methanimine
- (Z)-1-(4-Ethylphenyl)-N-(3-ethylphenyl)methanimine
Uniqueness
(Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine is unique due to the specific positioning of the ethyl and methyl groups on the aromatic rings, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
405287-65-2 |
|---|---|
Fórmula molecular |
C16H17N |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
1-(4-ethylphenyl)-N-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C16H17N/c1-3-14-7-9-15(10-8-14)12-17-16-6-4-5-13(2)11-16/h4-12H,3H2,1-2H3 |
Clave InChI |
RSLWKLBBVHPOIM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14238617.png)

![Spiro[4.5]deca-2,7-diene-1,6-dione](/img/structure/B14238632.png)
phosphanium bromide](/img/structure/B14238644.png)
![(1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene](/img/structure/B14238647.png)
